molecular formula C20H15N B073848 Triphenylmethylisocyanide CAS No. 1600-49-3

Triphenylmethylisocyanide

Cat. No. B073848
CAS RN: 1600-49-3
M. Wt: 269.3 g/mol
InChI Key: CYIILORDDHWQLQ-UHFFFAOYSA-N
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Description

Triphenylmethylisocyanide is a chemical compound with the molecular formula C20H15N . It is used in various chemical reactions and has potential applications in pharmaceuticals .


Synthesis Analysis

The synthesis of isocyanides, including Triphenylmethylisocyanide, has been a subject of research. An innovative isocyanide synthesis method has been proposed that avoids the aqueous workup, which is exemplified by parallel synthesis from a 0.2 mmol scale performed in 96-well microtiter plates up to a 0.5 mol multigram scale .

Scientific Research Applications

Synthesis of 1,2,3-Triazoles

Triphenylmethylisocyanide can be used in the synthesis of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds . These compounds have found broad applications in various fields such as drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Multicomponent Reactions

Triphenylmethylisocyanide can be used in multicomponent reactions for the construction of heterocycles . These reactions are highly versatile and have been widely used in various research fields, especially in multicomponent synthesis .

Medicinal Chemistry

Triphenylmethylisocyanide has applications in medicinal chemistry . The isocyanide functional group is used in the synthesis of various biologically active molecules .

Ligands in Coordination Chemistry

Triphenylmethylisocyanide can be used as ligands in coordination chemistry . They are used in technical applications due to their unique properties .

Organic Transformations

Triphenylmethylisocyanide is used in organic transformations . Its unique reactivity has been exploited efficiently in the last few decades, especially in combinatorial syntheses where new desired products can be obtained through isocyanide-based multicomponent reactions .

Materials Science

Triphenylmethylisocyanide is used in materials science . The 1,2,3-triazoles synthesized using Triphenylmethylisocyanide have found applications in materials science .

Future Directions

The future directions in the field of isocyanides, including Triphenylmethylisocyanide, involve the development of green and sustainable methods for their synthesis. There is also interest in exploring the unusual reactivity of isocyanides for novel discoveries .

Mechanism of Action

Target of Action

Triphenylmethylisocyanide, like other isocyanides, exhibits a unique reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .

Mode of Action

Isocyanides in general are known for their unusual reactivity in organic chemistry, exemplified in the Ugi reaction . This reaction involves the coupling of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide . The isocyanide acts as both a nucleophile and an electrophile, allowing it to react with multiple reagents .

Biochemical Pathways

Isocyanides are known to participate in various multicomponent reactions (imcrs), leading to the synthesis of many heterocycles . These reactions can affect various biochemical pathways, depending on the specific reactants and conditions .

Pharmacokinetics

The pharmacokinetic properties of isocyanides can vary widely, influencing their bioavailability and overall biological effects .

Result of Action

Isocyanides are known for their potent biological activity, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties . The exact effects would depend on the specific targets and pathways affected by Triphenylmethylisocyanide.

Action Environment

The action, efficacy, and stability of Triphenylmethylisocyanide can be influenced by various environmental factors. For instance, the reactivity of isocyanides can be affected by the pH, temperature, and solvent conditions . Recent advances in isocyanide synthesis have aimed to overcome these challenges, offering a more sustainable alternative for the conventional use of isocyanides .

properties

IUPAC Name

[isocyano(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIILORDDHWQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375390
Record name 1,1',1''-(Isocyanomethanetriyl)tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylmethylisocyanide

CAS RN

1600-49-3
Record name 1,1',1''-(Isocyanomethanetriyl)tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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